molecular formula C11H13N B11917773 3-phenyl-2-propyl-2H-azirine CAS No. 92971-90-9

3-phenyl-2-propyl-2H-azirine

Cat. No.: B11917773
CAS No.: 92971-90-9
M. Wt: 159.23 g/mol
InChI Key: QPZCBNHZPZQEJF-UHFFFAOYSA-N
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Description

3-Phenyl-2-propyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, which is known for its high ring strain and reactivity. The presence of a phenyl group and a propyl group attached to the azirine ring makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-propyl-2H-azirine can be achieved through several methods:

    Neber Rearrangement: This classical method involves the rearrangement of oxime derivatives in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Decomposition of Vinyl Azides: This method involves the thermal or photochemical decomposition of vinyl azides to form azirines.

    Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines under specific conditions.

    Oxidative Cyclization of Enamine Derivatives: Enamine derivatives can be cyclized oxidatively to form azirines.

    Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines

Industrial Production Methods

Industrial production of this compound typically involves the Neber rearrangement due to its scalability and efficiency. The process requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-propyl-2H-azirine undergoes various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

    Cycloaddition: Reactions can be catalyzed by transition metals or occur under thermal conditions.

Major Products Formed

    Oxidation: Oxaziridines

    Reduction: Aziridines

    Substitution: Various substituted azirines

    Cycloaddition: Larger heterocyclic compounds

Scientific Research Applications

3-phenyl-2-propyl-2H-azirine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential antimicrobial and antiviral properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-phenyl-2-propyl-2H-azirine involves its high ring strain and reactivity, which allows it to interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in cycloaddition reactions, forming stable adducts with other molecules. The molecular targets and pathways involved include enzymes, proteins, and nucleic acids .

Comparison with Similar Compounds

Properties

CAS No.

92971-90-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-phenyl-2-propyl-2H-azirine

InChI

InChI=1S/C11H13N/c1-2-6-10-11(12-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

QPZCBNHZPZQEJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=N1)C2=CC=CC=C2

Origin of Product

United States

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